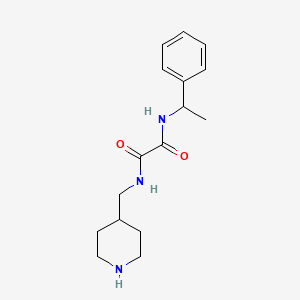

N-(1-phenylethyl)-N'-(piperidin-4-ylmethyl)ethanediamide

Description

N-(1-phenylethyl)-N'-(piperidin-4-ylmethyl)ethanediamide is a synthetic organic compound featuring an ethanediamide core (HN–CO–CO–NH) linking two substituents: a chiral 1-phenylethyl group and a piperidin-4-ylmethyl moiety.

Properties

IUPAC Name |

N'-(1-phenylethyl)-N-(piperidin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-12(14-5-3-2-4-6-14)19-16(21)15(20)18-11-13-7-9-17-10-8-13/h2-6,12-13,17H,7-11H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEINNSPTXZTQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387469 | |

| Record name | BAS 01199550 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-84-2 | |

| Record name | BAS 01199550 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-N’-(piperidin-4-ylmethyl)ethanediamide typically involves the following steps:

Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acyl chloride or anhydride under basic conditions.

Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide.

Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a reductive amination reaction involving piperidine and formaldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-N’-(piperidin-4-ylmethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-N’-(piperidin-4-ylmethyl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Ethanediamide vs. Naphthalenediimide

- Target Compound : The ethanediamide linker (HN–CO–CO–NH) is compact and polar, favoring hydrogen bonding with biological targets .

- S-/R-H and Fluorinated Derivatives (): These analogs use a naphthalenediimide core instead, which introduces extended π-conjugation.

Ethanediamide vs. Sulfonamide/Benzamide

- Sulfonamide/Benzamide Derivatives (): Compounds like N-(1-phenylethyl)benzamide replace the ethanediamide with a benzamide (Ph–CO–NH–) or sulfonamide (SO₂–NH–) group.

Substituent Effects

Phenylethyl Group Modifications

- Fluorinated Phenylethyl () : Fluorination at the para position of the phenyl ring (e.g., in S-/R-F derivatives) increases electron-withdrawing effects, enhancing dipole moments and ferroelectric polarization .

Piperidinyl vs. Carbamimidamido Groups

- Compound 273 (): Features a carbamimidamido (NH–C(NH₂)₂) group instead of piperidinylmethyl.

- Piperidin-4-ylmethyl Group : The piperidine ring in the target compound may facilitate interactions with cation-π receptors or improve blood-brain barrier penetration due to its moderate lipophilicity.

Enzyme Inhibition Potential

- Compound 273 () : Demonstrates strong binding affinity (AutoDock Vina score: −9.1 kcal/mol) for enzymes, attributed to its ethanediamide linker and carbamimidamido substituent .

- Target Compound : While docking data are unavailable, its ethanediamide core and piperidinylmethyl group suggest comparable or slightly reduced binding compared to compound 273 due to the lack of a charged carbamimidamido group.

Ferroelectric Behavior

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Impact of Substituent Modifications

Research Findings and Insights

- Linker Flexibility : Ethanediamide-based compounds (e.g., compound 273) show superior enzyme binding compared to rigid naphthalenediimide derivatives, which prioritize electronic properties over biological interactions .

- Chirality Effects : The chiral phenylethyl group in the target compound may influence enantioselective binding, akin to S-/R-H derivatives in , where stereochemistry dictates ferroelectric switching .

- Synthetic Feasibility : Copper-catalyzed benzylic C-H amination (as in ) could streamline the synthesis of the target compound’s phenylethyl moiety .

Biological Activity

N-(1-phenylethyl)-N'-(piperidin-4-ylmethyl)ethanediamide, with the CAS number 6214-84-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its anticancer and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 289.37 g/mol. The compound features a piperidine moiety, which is often associated with various biological activities, including anticancer effects and modulation of neurotransmitter systems.

Key Properties:

- Molecular Weight: 289.37 g/mol

- Hydrogen Bond Acceptors: 3

- Hydrogen Bond Donors: 3

- LogP (XLogP3): 1.5 (indicating moderate lipophilicity) .

Anticancer Activity

Research indicates that compounds containing piperidine and related structures exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. A study focused on similar piperazine-based structures demonstrated their ability to inhibit cell proliferation in MV4-11 leukemia cells, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | MV4-11 | Induces apoptosis via caspase activation | |

| Compound B | FaDu | Cytotoxicity and apoptosis induction | |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Similar piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission, which is beneficial for cognitive function . A study indicated that modifications to the piperidine structure can significantly improve brain exposure and enzyme inhibition efficacy .

Case Study: Neuroprotection in Alzheimer's Disease

In a relevant study, a compound structurally similar to this compound was tested for its ability to inhibit cholinesterases and showed promising results in enhancing cognitive function in animal models . This suggests that modifications to the piperidine backbone could yield new therapeutic agents for Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.